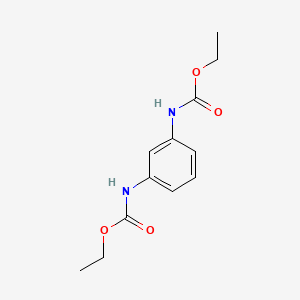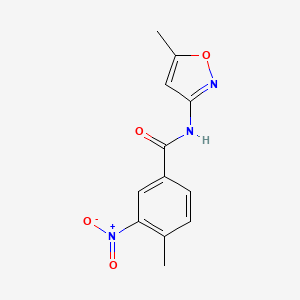
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MNI-1 and is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. In
作用机制
MNI-1 is a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process.
Biochemical and Physiological Effects:
MNI-1 has been shown to have significant biochemical and physiological effects. The compound has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. The compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
MNI-1 has several advantages and limitations for lab experiments. The compound is a potent inhibitor of PARP-1 and has been shown to induce synthetic lethality in cancer cells that have defects in DNA repair pathways. MNI-1 has also been shown to induce cell death in cancer cells by inhibiting the DNA repair process. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
未来方向
There are several future directions for the research on MNI-1. The compound has potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound to enhance its efficacy in lab experiments. Additionally, the compound can be further tested in preclinical and clinical trials to determine its safety and efficacy in humans. Further research can also focus on identifying other potential applications of the compound in various fields.
Conclusion:
In conclusion, 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a potent inhibitor of PARP-1 and has been shown to have potential applications in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Future research can focus on improving the solubility and stability of the compound, identifying other potential applications, and conducting preclinical and clinical trials to determine its safety and efficacy in humans.
合成方法
The synthesis of MNI-1 involves a series of chemical reactions that result in the formation of the final product. The synthesis process begins with the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride. The 3-nitrobenzoyl chloride is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form 4-methyl-N-(5-methyl-3-isoxazolyl)-3-nitrobenzamide.
科学研究应用
MNI-1 has gained significant attention in scientific research due to its potential applications in various fields. The compound has been shown to be a potent inhibitor of PARP-1, a protein that plays a crucial role in DNA repair. PARP-1 inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. MNI-1 has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-7-3-4-9(6-10(7)15(17)18)12(16)13-11-5-8(2)19-14-11/h3-6H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOVRIZSTJBNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)
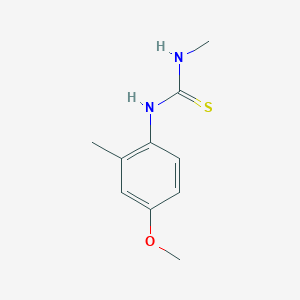
![N-(4-methylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5779037.png)
![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)
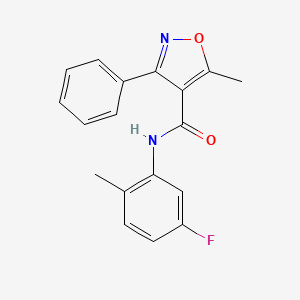
![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5779074.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)
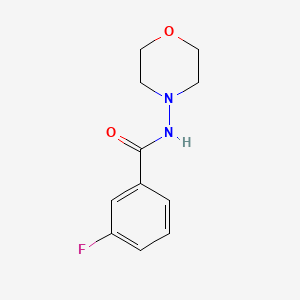
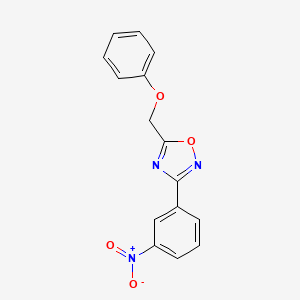
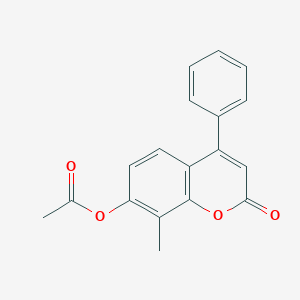
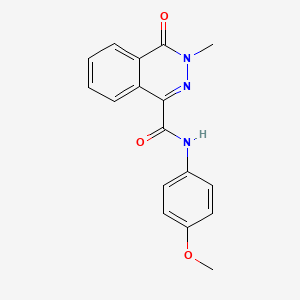
![N'-[(2-fluorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5779113.png)
